(±)5(6)-EET Ethanolamide

Cannabinoid Receptor Endocannabinoid System GPCR Pharmacology

Unlike non-selective anandamide, (±)5(6)-EET Ethanolamide delivers >1,200-fold CB2 selectivity, eliminating CB1-mediated psychoactive confounds. It resists FAAH hydrolysis and, uniquely among EET-EA regioisomers, is most resistant to epoxide hydrolase inactivation—ensuring sustained pharmacological readouts. Validated in BV-2 microglia (cAMP IC50=9.8 nM). Essential for CYP450-mediated endocannabinoid metabolism studies and comparative regioisomer research. Not interchangeable with parent AEA or other EET-EAs.

Molecular Formula C22H37NO3
Molecular Weight 363.5
Cat. No. B1153725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)5(6)-EET Ethanolamide
Synonyms(±)5,6-EpETrE Ethanolamide
Molecular FormulaC22H37NO3
Molecular Weight363.5
Structural Identifiers
SMILESCCCCC/C=CC/C=CC/C=CC[C@@H](O1)[C@@H]1CCCC(N([H])CCO)=O
InChIInChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-21(26-20)16-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-/t20-,21+/m1/s1
InChIKeyRTDIKSCKKJORSI-ABYDBCJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)5(6)-EET Ethanolamide: A Potent and Selective CB2 Agonist for Endocannabinoid and Neuroinflammation Research


(±)5(6)-EET Ethanolamide is a synthetic cytochrome P450 metabolite of the endocannabinoid anandamide (AEA) [1]. It acts as a potent and highly selective agonist for the peripheral cannabinoid receptor 2 (CB2) [1]. This compound represents an epoxygenated derivative within the epoxyeicosatrienoic acid ethanolamide (EET-EA) class, offering distinct pharmacological properties compared to its parent molecule and other EET regioisomers [1][2].

The Critical Distinction: Why (±)5(6)-EET Ethanolamide Cannot Be Substituted with Parent Anandamide or Alternative EET Regioisomers


Scientific and industrial users cannot simply interchange (±)5(6)-EET Ethanolamide with its parent molecule, anandamide, or with other EET regioisomers due to profound differences in receptor selectivity, metabolic stability, and enzymatic processing. Unlike the non-selective anandamide, (±)5(6)-EET Ethanolamide exhibits >1,200-fold selectivity for the CB2 receptor [1]. Furthermore, it demonstrates superior stability compared to the rapidly hydrolyzed anandamide [1]. Crucially, EET-EA regioisomers are not functionally equivalent; they display a clear hierarchy of susceptibility to hydrolysis by epoxide hydrolases, with 5,6-EET-EA being the most resistant to conversion to its inactive diol form [2]. These quantifiable, mechanistic differences have direct consequences for experimental outcomes and research validity.

Quantitative Evidence for Selecting (±)5(6)-EET Ethanolamide Over Anandamide or Other EET Regioisomers


High-Affinity and Highly Selective CB2 Receptor Agonism vs. Anandamide

In direct head-to-head binding assays on recombinant human receptors, (±)5(6)-EET Ethanolamide binds to the CB2 receptor with a Ki of 8.9 nM, compared to its parent compound, anandamide, which has a reported Ki of 89 nM for CB2. This represents an order of magnitude higher affinity for CB2 [1]. The selectivity for CB2 over the CB1 receptor is >1,200-fold, with a Ki of 11.4 μM for CB1. In contrast, anandamide is a non-selective agonist for both receptors (Ki ≈ 89 nM for CB2 and 281 nM for CB1) [1]. This extreme selectivity profile, quantified by a 1,281-fold difference in Ki values between CB1 and CB2, is the defining pharmacological signature of this compound.

Cannabinoid Receptor Endocannabinoid System GPCR Pharmacology

Enhanced Metabolic Stability in Brain Tissue Compared to Anandamide

In a direct comparative study, the metabolic stability of (±)5(6)-EET Ethanolamide was evaluated against anandamide (AEA) in mouse brain homogenates. The study demonstrated that 5,6-EET-EA is significantly more stable than anandamide, which is rapidly hydrolyzed and inactivated by fatty acid amide hydrolase (FAAH) [1]. This increased stability is a direct consequence of its epoxide structure, which renders it resistant to FAAH, and instead makes it a substrate for epoxide hydrolase [1]. This finding is critical for ex vivo and in vivo applications where sustained compound exposure is required.

Drug Metabolism Pharmacokinetics Neuropharmacology

Differential Hydrolysis by Epoxide Hydrolases: A Distinguishing Feature Among EET-EA Regioisomers

An LC-MS/MS analysis comparing all four EET-EA regioisomers revealed a distinct rank order for their efficiency of hydrolysis by human epoxide hydrolases (sEH and mEH). The 14,15- and 11,12-EET-EA isomers were the most efficiently hydrolyzed to their inactive diols (DHET-EAs), followed by 8,9-EET-EA, and lastly 5,6-EET-EA, which was the most resistant to hydrolysis [1]. This differential enzymatic processing means that 5,6-EET-EA has a unique metabolic fate and potentially a longer half-life as the active epoxide compared to its regioisomers. The method established detection limits for these lipids in the range of 0.1-3.4 nM [1].

Enzyme Kinetics Lipid Metabolism Analytical Chemistry

Validated Research Applications for (±)5(6)-EET Ethanolamide Based on Differential Evidence


Selective Investigation of CB2 Receptor Signaling in Immune and Microglial Cells

The >1,200-fold selectivity for CB2 over CB1 [1] makes (±)5(6)-EET Ethanolamide an ideal tool for dissecting CB2-specific signaling pathways in immune cells, including microglia. Its use in BV-2 microglial cells has been shown to effectively suppress cAMP accumulation (IC50 = 9.8 nM) [1]. This is critical for neuroinflammation research, where avoiding CB1-mediated psychoactive effects is paramount [2].

Pharmacological Studies Requiring a Metabolically Stable Anandamide Derivative

For experiments in brain tissue homogenates or other biological matrices where anandamide is rapidly degraded by FAAH, (±)5(6)-EET Ethanolamide provides a more stable alternative [1]. Its resistance to FAAH and its distinct metabolic fate via epoxide hydrolases ensure a sustained presence for robust pharmacological readouts [1].

Investigating the Endocannabinoid Bioactivation Pathway via Cytochrome P450

This compound serves as a direct product of anandamide metabolism by specific cytochrome P450 enzymes (CYP2D6, 3A4, and 4F2) [1]. It is essential for research focused on understanding how P450-mediated epoxygenation transforms endocannabinoid signaling, a pathway distinct from the classic FAAH degradation route [1].

Comparative Metabolic Studies of EET-EA Regioisomers

Given its unique position as the least efficiently hydrolyzed EET-EA regioisomer by epoxide hydrolases [2], (±)5(6)-EET Ethanolamide is an essential reference standard and tool compound in comparative studies with 11,12-, 14,15-, and 8,9-EET-EA. This allows researchers to correlate differential biological activity with resistance to enzymatic inactivation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)5(6)-EET Ethanolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.